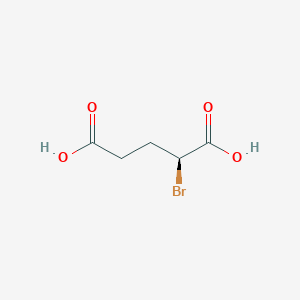

(S)-2-Bromopentanedioic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7BrO4 |

|---|---|

Molecular Weight |

211.01 g/mol |

IUPAC Name |

(2S)-2-bromopentanedioic acid |

InChI |

InChI=1S/C5H7BrO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)/t3-/m0/s1 |

InChI Key |

UKUBAEDKWAHORT-VKHMYHEASA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)Br |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)Br |

Origin of Product |

United States |

Methodologies for the Stereoselective Synthesis of S 2 Bromopentanedioic Acid

Asymmetric Synthetic Approaches to Enantiopure 2-Bromopentanedioic Acid

Asymmetric synthesis provides a powerful means to access enantiomerically enriched molecules directly. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical transformation. For the synthesis of (S)-2-Bromopentanedioic acid, this typically involves the enantioselective bromination of a pentanedioic acid derivative.

Enantioselective Bromination Reactions for Chiral Induction

Enantioselective α-bromination of carbonyl compounds has emerged as a significant area of research, with organocatalysis being a particularly fruitful approach. This strategy often involves the activation of the substrate by a chiral catalyst to form a transient chiral intermediate, which then reacts with an electrophilic bromine source.

The mechanism typically proceeds through the formation of a chiral enamine from the reaction of a carbonyl compound (such as an aldehyde or a ketone) with a chiral secondary amine catalyst, like a C2-symmetric diphenylpyrrolidine. nih.govrsc.org This enamine then attacks an electrophilic bromine source, such as N-bromosuccinimide (NBS), from a sterically less hindered face, leading to the formation of the α-brominated product with high enantioselectivity. nih.gov While direct enantioselective bromination of pentanedioic acid itself is challenging, its derivatives, such as the corresponding dialdehyde (B1249045) or diketone, could be suitable substrates for such transformations. After the asymmetric bromination, subsequent oxidation would yield the desired (S)-2-Bromopentanedioic acid.

Key factors influencing the success of these reactions include the structure of the chiral catalyst, the nature of the brominating agent, and the reaction conditions. Research has demonstrated that high yields and enantiomeric excesses (ee) of up to 96% can be achieved for the α-bromination of aldehydes using these methods. nih.gov

Table 1: Representative Examples of Organocatalytic Asymmetric α-Bromination

| Substrate | Catalyst | Brominating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 85 | 96 |

| Hexanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 82 | 95 |

| Cyclohexanecarbaldehyde | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | NBS | 80 | 92 |

Chiral Auxiliary-Mediated Syntheses of Bromopentanedioic Acid Derivatives

The use of chiral auxiliaries is a well-established and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of (S)-2-Bromopentanedioic acid, a suitable derivative of pentanedioic acid, such as its monoester mono-acid chloride, could be reacted with a chiral auxiliary, for instance, an Evans oxazolidinone like (S)-4-benzyl-2-oxazolidinone. The resulting imide can then be enolized and brominated. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophilic bromine to approach from the opposite, less hindered face. This results in a highly diastereoselective bromination. Subsequent cleavage of the chiral auxiliary, typically by hydrolysis, would release the desired (S)-2-Bromopentanedioic acid derivative in high enantiomeric purity. mdpi.com

This method offers the advantages of high predictability and stereoselectivity. The choice of the auxiliary and the reaction conditions are critical for achieving high diastereoselectivity.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | Forms a rigid chelated enolate, providing excellent stereocontrol |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | Highly crystalline derivatives aid in purification |

| Pseudoephedrine | Asymmetric alkylation of amides | Readily available in both enantiomeric forms |

Organocatalytic Strategies for Asymmetric α-Bromination of Precursors

As mentioned in section 2.1.1, organocatalysis provides a powerful tool for the asymmetric α-bromination of carbonyl compounds. rsc.org This approach avoids the use of metal catalysts, which can be advantageous in terms of cost, toxicity, and environmental impact. rsc.org The field of asymmetric organocatalysis has expanded rapidly, offering a variety of catalysts that operate under different mechanistic principles, including enamine and iminium ion catalysis. researchgate.net

In the context of synthesizing (S)-2-Bromopentanedioic acid, a precursor like diethyl 2-oxopentanedioate could be a suitable substrate for organocatalytic α-bromination. A chiral primary or secondary amine catalyst would react with the ketone to form a chiral enamine, which would then be brominated enantioselectively. Alternatively, a precursor aldehyde could be utilized. The choice of catalyst is crucial, with proline and its derivatives, as well as cinchona alkaloids, being prominent examples of effective organocatalysts for α-functionalization of carbonyls. researchgate.net

The development of bifunctional organocatalysts, which possess both a Lewis basic site to activate the substrate and a Brønsted acidic site to activate the electrophile, has led to significant improvements in enantioselectivity and reaction rates. researchgate.net

Chemoenzymatic and Biocatalytic Pathways for (S)-2-Bromopentanedioic Acid Production

Enzymes are highly efficient and selective catalysts that can perform complex chemical transformations under mild conditions. Their application in organic synthesis, known as biocatalysis, offers a green and sustainable alternative to traditional chemical methods.

Enzymatic Resolution of Racemic 2-Bromopentanedioic Acid

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. mdpi.com

For the production of (S)-2-Bromopentanedioic acid, a racemic mixture of 2-bromopentanedioic acid or its diester could be subjected to enzymatic resolution using a lipase (B570770). Lipases are a class of hydrolases that are well-known for their ability to resolve a wide range of racemic alcohols and carboxylic acids with high enantioselectivity. nih.govnih.govuni-stuttgart.de

In a typical procedure, racemic diethyl 2-bromopentanedioate would be treated with a lipase in the presence of water. The lipase would selectively hydrolyze one enantiomer (for example, the (R)-ester) to the corresponding carboxylic acid, while leaving the other enantiomer (the (S)-ester) largely untouched. The resulting mixture of the (S)-ester and the (R)-acid can then be separated by conventional methods, such as extraction. Subsequent hydrolysis of the enriched (S)-ester would yield the desired (S)-2-Bromopentanedioic acid. The enantiomeric excess of the product is dependent on the selectivity of the enzyme, which is often expressed as the enantiomeric ratio (E). High E values are indicative of a highly selective resolution. mdpi.com

Table 3: Lipase-Catalyzed Kinetic Resolution of Representative α-Halo Esters

| Substrate | Enzyme (Lipase) | Reaction Type | Product | Enantiomeric Excess (ee, %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| rac-Ethyl 2-bromophenylacetate | Lipase from Candida antarctica B | Hydrolysis | (S)-Ethyl 2-bromophenylacetate | >99 | >200 |

| rac-Methyl 2-chloropropionate | Lipase from Pseudomonas cepacia | Hydrolysis | (R)-2-Chloropropionic acid | 98 | >100 |

| rac-1-(3-bromofuran-2-yl)-2-chloroethanol | Lipase from Pseudomonas cepacia | Acylation | (R)-acetate | 98 | >200 |

Biocatalytic Transformations for Direct Enantioselective Synthesis

While enzymatic resolution is a powerful tool, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Direct biocatalytic transformations that can generate the desired product enantioselectively from a prochiral substrate are therefore highly desirable.

One potential avenue for the direct synthesis of (S)-2-Bromopentanedioic acid involves the use of dehalogenases. Specifically, (S)-2-haloacid dehalogenases are enzymes that catalyze the hydrolysis of (S)-2-haloacids to the corresponding (R)-2-hydroxyacids. wikipedia.orgebi.ac.uk While this is a dehalogenating reaction, the high substrate specificity of these enzymes for the (S)-enantiomer could be exploited in a deracemization process. In such a scheme, a racemic mixture of 2-bromopentanedioic acid could be treated with an (S)-2-haloacid dehalogenase. The enzyme would selectively convert the (S)-enantiomer to (R)-2-hydroxypentanedioic acid, leaving the (R)-2-bromopentanedioic acid behind. While this would produce the opposite enantiomer to the target, enzymes with inverted stereoselectivity may exist or could potentially be engineered.

A more direct biocatalytic approach would involve the enantioselective bromination of pentanedioic acid. While less common than enzymatic reductions or hydrolyses, enzymatic halogenations are known. Halogenases are a class of enzymes that catalyze the incorporation of halogen atoms into organic molecules. The development and engineering of halogenases with the desired substrate specificity and enantioselectivity for the α-position of pentanedioic acid could provide a direct and highly efficient route to (S)-2-Bromopentanedioic acid.

Derivatization from Precursor Chiral Compounds to Afford (S)-2-Bromopentanedioic Acid

The "chiral pool" provides a valuable source of enantiomerically pure starting materials for asymmetric synthesis. Natural amino acids, in particular, are attractive precursors due to their ready availability and well-defined stereochemistry. L-Glutamic acid, the (S)-enantiomer of 2-aminopentanedioic acid, is an ideal chiral precursor for the synthesis of (S)-2-Bromopentanedioic acid. The synthetic strategies discussed below leverage the chirality of L-glutamic acid to achieve the desired stereochemical outcome.

A key strategy for the synthesis of (S)-2-Bromopentanedioic acid with retention of stereochemistry involves the diazotization of the α-amino group of L-glutamic acid. This classic transformation allows for the replacement of the amino group with a bromine atom while preserving the original configuration at the chiral center.

The reaction is typically carried out by treating L-glutamic acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures. The in situ generation of nitrous acid (HNO₂) leads to the formation of a diazonium salt intermediate. The diazonium group is an excellent leaving group (N₂) and is subsequently displaced by a bromide ion from the reaction medium.

While the diazotization of aliphatic amines can sometimes lead to a mixture of products due to the formation of carbocation intermediates, the reaction with α-amino acids is often highly stereospecific. nih.gov The proposed mechanism for the retention of configuration involves a double inversion process. nih.gov Following diazotization, the adjacent carboxylic acid group is thought to act as an intramolecular nucleophile, displacing the nitrogen gas to form a transient α-lactone intermediate with an inversion of stereochemistry. nih.gov A subsequent nucleophilic attack by a bromide ion on the α-lactone then proceeds with a second inversion, resulting in the net retention of the original stereochemistry. nih.gov

A typical reaction protocol is outlined in the table below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation | Stereochemistry |

| 1 | L-Glutamic acid | NaNO₂, HBr, H₂O, 0 °C | α-Diazonium salt | Diazotization of the primary amine | (S)-configuration retained |

| 2 | α-Diazonium salt | Intramolecular cyclization | α-Lactone | Intramolecular nucleophilic attack with inversion | (R)-configuration |

| 3 | α-Lactone | Br⁻ (from HBr) | (S)-2-Bromopentanedioic acid | Nucleophilic ring-opening with inversion | (S)-configuration |

Accessing the opposite enantiomer, or achieving a specific stereochemical outcome through inversion, is another critical aspect of asymmetric synthesis. While the synthesis of (S)-2-Bromopentanedioic acid from L-glutamic acid is most directly achieved with retention, stereoinversion methodologies are crucial when starting from a different chiral precursor or when a specific synthetic strategy necessitates it.

A plausible and well-established method for achieving stereoinversion at a chiral center is through a bimolecular nucleophilic substitution (S(_N)2) reaction. This approach would typically start with a chiral precursor where a hydroxyl group is present at the α-position, such as (R)-2-hydroxypentanedioic acid. The hydroxyl group is a poor leaving group and must first be converted into a better one, such as a tosylate or mesylate.

The synthesis would proceed as follows:

Esterification: The carboxylic acid groups of (R)-2-hydroxypentanedioic acid are first protected, typically as esters (e.g., methyl or ethyl esters), to prevent unwanted side reactions.

Activation of the Hydroxyl Group: The α-hydroxyl group is then converted into a good leaving group by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This step proceeds with retention of configuration.

Nucleophilic Substitution: The resulting α-tosyloxy or α-mesyloxy diester is then treated with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable polar aprotic solvent like acetone (B3395972) or DMF. The bromide ion acts as a nucleophile and displaces the tosylate or mesylate group via an S(_N)2 mechanism, which proceeds with a complete inversion of stereochemistry at the α-carbon.

Deprotection: Finally, the ester groups are hydrolyzed under acidic or basic conditions to yield the target molecule, (S)-2-Bromopentanedioic acid.

The following table summarizes the key steps in this proposed stereoinversion strategy:

| Step | Starting Material | Reagents and Conditions | Intermediate | Key Transformation | Stereochemistry |

| 1 | (R)-2-Hydroxypentanedioic acid | ROH, H⁺ (e.g., H₂SO₄) | (R)-Dialkyl 2-hydroxypentanedioate | Esterification | (R)-configuration |

| 2 | (R)-Dialkyl 2-hydroxypentanedioate | TsCl, Pyridine | (R)-Dialkyl 2-(tosyloxy)pentanedioate | Tosylation of the hydroxyl group | (R)-configuration |

| 3 | (R)-Dialkyl 2-(tosyloxy)pentanedioate | NaBr, Acetone | (S)-Dialkyl 2-bromopentanedioate | S(_N)2 displacement of the tosylate by bromide | Inversion to (S)-configuration |

| 4 | (S)-Dialkyl 2-bromopentanedioate | H₃O⁺ or OH⁻, then H₃O⁺ | (S)-2-Bromopentanedioic acid | Hydrolysis of the esters | (S)-configuration |

Chemical Reactivity and Mechanistic Investigations of S 2 Bromopentanedioic Acid

Nucleophilic Substitution Reactions at the Brominated Stereocenter.

(S)-2-Bromopentanedioic acid, also known as (S)-α-bromoglutaric acid, possesses a chiral center at the carbon atom bearing the bromine atom. This structural feature makes it a valuable substrate for studying the mechanisms and stereochemical outcomes of nucleophilic substitution reactions. These reactions involve the replacement of the bromide leaving group by a nucleophile. libretexts.org

Elucidation of SN1/SN2 Pathways and Their Stereochemical Outcomes.

Nucleophilic substitution reactions at a chiral center can proceed through two primary mechanisms: the SN1 (Substitution Nucleophilic Unimolecular) and the SN2 (Substitution Nucleophilic Bimolecular) pathways. The operative mechanism is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. masterorganicchemistry.com

The SN2 reaction is a single-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. libretexts.org For (S)-2-Bromopentanedioic acid, an SN2 reaction would result in the formation of a product with the (R)-configuration. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. youtube.com

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. chemistrysteps.com This carbocation is achiral. In the second step, the nucleophile can attack this planar intermediate from either face with equal probability. libretexts.org Consequently, SN1 reactions typically lead to a racemic mixture of products, with both retention and inversion of the original configuration. masterorganicchemistry.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. libretexts.org

For (S)-2-Bromopentanedioic acid, which is a secondary alkyl halide, both SN1 and SN2 pathways are theoretically possible. The choice between them is often dictated by the reaction conditions. Strong, unhindered nucleophiles and polar aprotic solvents favor the SN2 mechanism, leading to stereospecific inversion of configuration. Conversely, weak nucleophiles (which are often the solvent, in a process called solvolysis) and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 mechanism, resulting in racemization. youtube.com

| Reaction Pathway | Key Features | Stereochemical Outcome for (S)-2-Bromopentanedioic Acid |

| SN2 | Bimolecular, single-step, backside attack | Inversion of configuration, leading to the (R)-product. |

| SN1 | Unimolecular, two-step, carbocation intermediate | Racemization, leading to a mixture of (S) and (R)-products. |

Influence of Adjacent Carboxyl Groups on Reaction Kinetics and Stereocontrol.

The two carboxylic acid groups in (S)-2-Bromopentanedioic acid play a significant role in its reactivity. These groups can influence the reaction pathway and kinetics through both electronic and steric effects.

Electronically, the carboxyl groups are electron-withdrawing. This inductive effect can destabilize the carbocation intermediate that would be formed in an SN1 reaction, thereby disfavoring this pathway. This makes the SN2 pathway more likely.

Transformations Involving the Carboxylic Acid Moieties.

The carboxylic acid functional groups of (S)-2-Bromopentanedioic acid are also reactive centers and can undergo a variety of transformations to produce a range of derivatives.

Derivatization to Esters, Amides, and Anhydrides.

Esters are commonly synthesized from carboxylic acids through Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. jackwestin.com The reaction is an equilibrium process and can be driven to completion by removing the water formed. vvc.edu

Amides are formed by the reaction of carboxylic acids with amines. This direct reaction is often slow and requires high temperatures because the basic amine can deprotonate the carboxylic acid to form a much less reactive carboxylate. jackwestin.com To facilitate this transformation at milder conditions, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. jackwestin.com In general, amidation is kinetically faster than esterification under similar conditions due to the higher nucleophilicity of amines compared to alcohols. researchgate.net

Anhydrides of dicarboxylic acids like 2-bromopentanedioic acid can be formed by dehydration, typically upon heating. This intramolecular reaction is facilitated by the proximity of the two carboxyl groups, leading to a cyclic anhydride.

| Derivative | Reagents | General Reaction Conditions |

| Ester | Alcohol, Acid Catalyst | Heating, removal of water |

| Amide | Amine | High temperature or use of activating agent (e.g., DCC) |

| Cyclic Anhydride | - | Heating (dehydration) |

Decarboxylative Reactions and Their Stereochemical Implications.

Decarboxylation is the removal of a carboxyl group, typically with the loss of carbon dioxide. Simple carboxylic acids are generally resistant to decarboxylation. However, the presence of a second carbonyl group at the β-position (three carbons away) significantly facilitates this process upon heating. masterorganicchemistry.com

In the case of (S)-2-Bromopentanedioic acid, neither carboxyl group is in a β-position relative to another carbonyl group. Therefore, simple thermal decarboxylation is not a facile process. Decarboxylation of α-bromocarboxylic acids can sometimes be induced under specific conditions, but it is not a general or high-yielding reaction. If decarboxylation were to occur at the C1 position, it would lead to 2-bromobutanoic acid, and the stereocenter at C2 would be retained. Decarboxylation at the C5 position would yield 4-bromobutanoic acid, and the stereocenter would be lost.

Electrophilic and Radical Reactions of the Bromine Atom.

While the carbon-bromine bond in (S)-2-Bromopentanedioic acid is primarily reactive towards nucleophiles at the carbon center, the bromine atom itself can participate in other types of reactions under specific conditions. Alkyl bromides can serve as electrophilic coupling partners in certain transition metal-catalyzed reactions. researchgate.net

Electrophilic Reactions: Alkyl halides are not typically considered strong electrophiles in the way that carbonyl compounds are. However, in the presence of a strong Lewis acid, the carbon-bromine bond can be polarized further, enhancing the electrophilicity of the carbon atom and making it more susceptible to attack by weak nucleophiles. quora.com

Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light or in the presence of a radical initiator to form a bromine radical and an alkyl radical. libretexts.org This is the basis for free radical halogenation of alkanes. libretexts.org In the context of (S)-2-Bromopentanedioic acid, such radical reactions could lead to a variety of products, including those resulting from radical coupling or abstraction of a hydrogen atom. Radical reactions at a stereocenter typically lead to racemization, as the intermediate radical is often planar or rapidly inverting.

Advanced Applications of S 2 Bromopentanedioic Acid As a Chiral Synthon

Application in the Enantioselective Synthesis of Complex Organic Molecules

The stereochemically defined structure of (S)-2-Bromopentanedioic acid makes it a valuable starting point for creating complex molecules with high optical purity. The presence of multiple reactive sites—the chiral center at C-2, the bromine atom, and two carboxylic acid functionalities—provides chemists with a versatile toolkit for molecular construction.

Construction of Biologically Active Natural Product Scaffolds

(S)-2-Bromopentanedioic acid is a logical, though not yet widely documented, precursor for the synthesis of certain classes of natural products, particularly those containing a substituted pyrrolidine (B122466) ring. Its structural relationship to glutamic acid suggests its potential as a starting material for kainoids, a class of potent neuroexcitatory natural products.

For instance, the synthesis of (-)-kainic acid and (-)-domoic acid , both of which are important neurochemical research tools, often involves complex stereocontrolled steps to construct the functionalized proline core. nih.govnih.govresearchgate.net While established syntheses have utilized alternative starting materials like (+)-carvone or 2-azetidinone derivatives, the framework of (S)-2-Bromopentanedioic acid provides a direct five-carbon backbone with the requisite stereochemistry at the future C-2 position, presenting a plausible, alternative synthetic strategy. nih.govresearchgate.net The biosynthesis of kainic acid itself begins with L-glutamic acid, highlighting the relevance of this structural motif. nih.govwikipedia.org

Table 1: Key Natural Products Structurally Related to (S)-2-Bromopentanedioic Acid

| Natural Product | Core Structure | Biological Significance | Plausible Synthetic Connection |

| (-)-Kainic Acid | Substituted Proline | Potent agonist for kainate receptors, used in neuroscience research. wikipedia.org | The five-carbon dicarboxylic acid backbone mirrors that of glutamic acid, the biosynthetic precursor. nih.gov |

| (-)-Domoic Acid | Substituted Proline | Neurotoxin responsible for amnesic shellfish poisoning. nih.govnoaa.gov | Structurally similar to kainic acid, suggesting a related synthetic approach from a glutamic acid-like synthon. researchgate.netresearchgate.net |

Preparation of Non-Natural Amino Acids and Peptidomimetics

The synthesis of non-natural amino acids is crucial for the development of novel peptide-based therapeutics and research tools, offering enhanced stability and unique biological activities. (S)-2-Bromopentanedioic acid can serve as a precursor to chiral, non-standard amino acids through the manipulation of its functional groups.

By leveraging the bromine as a leaving group for substitution reactions and modifying the two carboxylic acid moieties, a variety of side chains and backbone structures can be introduced. This approach is analogous to modern methods that utilize natural amino acid precursors, like glutamate (B1630785) and aspartate, for conversion into a diverse array of unnatural amino acids through catalytic cross-coupling reactions. The inherent chirality of (S)-2-Bromopentanedioic acid ensures that the stereochemical integrity of the α-carbon is maintained throughout the synthetic sequence, which is a critical aspect of synthesizing biologically active molecules.

Development of Chiral Catalysts and Ligands Utilizing the (S)-2-Bromopentanedioic Acid Framework

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid, stereodefined structure of synthons like (S)-2-Bromopentanedioic acid can be exploited to create new ligand scaffolds.

While specific ligands derived directly from (S)-2-Bromopentanedioic acid are not yet prevalent in the literature, its structure offers potential design elements. The dicarboxylic acid functionality allows for the formation of amides, esters, or other linkages to connect to phosphine, amine, or other coordinating groups. The chiral backbone would then create a specific three-dimensional environment around a metal center, influencing the stereochemical outcome of a catalyzed reaction. This strategy is employed in the design of many successful chiral ligands used in transition-metal catalysis.

Utilization in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

Chiral intermediates are fundamental building blocks in the pharmaceutical and agrochemical industries, where the specific stereoisomer of a molecule often dictates its efficacy and safety. Halogenated organic acids are common intermediates in these sectors. For example, 2-bromovaleric acid is recognized as an intermediate for certain hypnotic sedatives and pesticides.

(S)-2-Bromopentanedioic acid provides a more complex chiral building block. Its incorporation into a synthetic route can introduce a five-carbon segment with defined stereochemistry and two points of functionality (the carboxylic acids) for further elaboration. This makes it a potentially valuable intermediate for the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals where control of stereochemistry is paramount. The compound is listed as a pharmaceutical intermediate by various chemical suppliers, indicating its availability and intended use in multi-step synthetic processes within the life sciences industries.

Contributions to Asymmetric Organocatalysis and Metal-Catalyzed Transformations

Asymmetric organocatalysis often relies on chiral Brønsted acids or bases to control the stereochemical course of a reaction. While chiral phosphoric acids and sulfonic acids are more common, chiral dicarboxylic acids have also found utility in specific transformations. The acidity of the carboxyl groups in (S)-2-Bromopentanedioic acid could allow it to act as a chiral proton source, creating a chiral environment for reactions involving acid-labile intermediates.

In the realm of metal-catalyzed transformations, substrates containing halide atoms are central to a vast number of cross-coupling reactions. The bromine atom in (S)-2-Bromopentanedioic acid can participate in reactions such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon bonds at the chiral center. This capability, combined with its other functional groups, makes it a versatile substrate for building molecular complexity through modern catalytic methods.

Analytical and Spectroscopic Characterization for Enantiomeric Purity and Absolute Configuration

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a critical parameter in pharmaceutical and chemical synthesis. Chiral chromatography is the cornerstone for determining e.e., as it can separate and quantify individual enantiomers. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of (S)-2-Bromopentanedioic acid. heraldopenaccess.us This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times.

Given the acidic nature of (S)-2-Bromopentanedioic acid due to its two carboxylic acid groups, anion-exchange type CSPs are particularly effective. chiraltech.com Columns such as CHIRALPAK QN-AX and QD-AX, which are based on quinine (B1679958) and quinidine (B1679956) derivatives, can separate acidic compounds through ionic exchange and other intermolecular interactions like hydrogen bonding. chiraltech.com The differential stability of the transient diastereomeric complexes formed between the enantiomers and the chiral selector on the stationary phase allows for their separation. chiralpedia.com

Method development for this compound would involve optimizing the mobile phase, typically consisting of a polar organic solvent like methanol (B129727) with acidic and salt additives to control the elution strength and ionic interactions. chiraltech.com

Table 1: Illustrative HPLC Method Parameters for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | CHIRALPAK QN-AX (5 µm, 4.6 x 150 mm) |

| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate (100:0.3:0.3 v/v/v) |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Elution Order | (R)-enantiomer followed by (S)-enantiomer |

Gas Chromatography (GC) with Chiral Derivatization

Gas Chromatography (GC) can also be used to determine the enantiomeric excess of (S)-2-Bromopentanedioic acid. However, due to the compound's low volatility and high polarity, a derivatization step is necessary. researchgate.netcolostate.edu This involves reacting the dicarboxylic acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard achiral GC column. researchgate.net

For the carboxylic acid functional groups in (S)-2-Bromopentanedioic acid, a common approach is esterification with a chiral alcohol, such as (R)-(-)-2-Butanol or (S)-(+)-2-Octanol, in the presence of an acid catalyst. The resulting diastereomeric diesters are more volatile and can be readily separated and quantified by GC-MS. colostate.edu

Table 2: Example of GC Derivatization and Analysis Scheme

| Step | Description |

|---|---|

| Chiral Derivatizing Agent (CDA) | (R)-(-)-2-Butanol |

| Reaction | Formation of di-(R)-2-butyl-(S)-2-bromopentanedioate and di-(R)-2-butyl-(R)-2-bromopentanedioate |

| GC Column | Standard achiral column (e.g., DB-5 or HP-5) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Quantification | Integration of the peak areas of the two separated diastereomers |

Optical Rotation and Circular Dichroism Spectroscopy for Absolute Stereochemical Assignment

While chromatography quantifies enantiomeric purity, chiroptical spectroscopic methods provide information about the absolute configuration of the predominant enantiomer.

Optical Rotation: Chiral molecules like (S)-2-Bromopentanedioic acid are optically active, meaning they rotate the plane of plane-polarized light. libretexts.org A polarimeter measures this rotation, and the direction (dextrorotatory, +, or levorotatory, -) and magnitude are characteristic of the compound under specific conditions (temperature, solvent, concentration, and wavelength). libretexts.orgmasterorganicchemistry.com The specific rotation, [α], is a standardized physical constant. libretexts.org For (S)-2-Bromopentanedioic acid, the measured sign of rotation could be compared to literature values or theoretical calculations to help assign the absolute configuration. It is crucial to note that there is no simple correlation between the (S) or (R) designation and the sign of optical rotation. masterorganicchemistry.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. yale.edu An enantiomer will produce a characteristic CD spectrum with positive and/or negative peaks (Cotton effects). Its mirror-image enantiomer will produce a spectrum that is an exact mirror image. benthamopen.com By comparing the experimentally measured CD spectrum of a sample of 2-bromopentanedioic acid to a spectrum predicted for the (S)-configuration using quantum chemical calculations, the absolute stereochemistry can be confidently assigned. benthamopen.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for structural elucidation. For determining stereochemistry, advanced techniques are required. One common method involves converting the enantiomers into diastereomers by reacting the analyte with a chiral derivatizing agent, often called a chiral resolving agent. libretexts.org

For (S)-2-Bromopentanedioic acid, esterification with a chiral alcohol like Mosher's alcohol (α-methoxy-α-trifluoromethylphenylacetyl chloride) would yield diastereomeric esters. In the ¹H or ¹⁹F NMR spectra of these diastereomers, the nuclei near the chiral center will experience slightly different chemical environments, resulting in separate, distinguishable signals. The chemical shift differences can then be analyzed to deduce the absolute configuration of the original acid. Another approach involves using chiral shift reagents, such as lanthanide complexes, which form transient diastereomeric complexes with the analyte, leading to separation of signals for the enantiomers in the NMR spectrum. libretexts.org

X-ray Crystallography for Definitive Structural and Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net This technique requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted into a unique pattern that can be used to calculate the precise position of every atom in the molecule.

For a chiral molecule like (S)-2-Bromopentanedioic acid, anomalous dispersion effects, particularly from the heavier bromine atom, can be used to unambiguously determine the absolute configuration of the stereocenter. researchgate.net The resulting crystal structure provides irrefutable proof of the (S)-configuration and offers detailed insights into bond lengths, bond angles, and intermolecular interactions in the solid state. Although this method provides the gold standard for stereochemical assignment, obtaining suitable crystals can be a significant challenge.

Computational Chemistry and Theoretical Studies on S 2 Bromopentanedioic Acid Systems

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Transition States

Quantum mechanical methods are fundamental to elucidating the intricate details of chemical reactions. By solving approximations of the Schrödinger equation, these techniques can map out potential energy surfaces, identify stable molecules (reactants, products), and locate the high-energy transition states that connect them. rsc.org

For (S)-2-Bromopentanedioic acid, QM studies, particularly using Density Functional Theory (DFT), are essential for modeling reactions such as nucleophilic substitution or elimination. A typical investigation would involve mapping the intrinsic reaction coordinate (IRC) to verify that a calculated transition state connects the intended reactants and products. figshare.com

A hypothetical QM study on the debromination of (S)-2-Bromopentanedioic acid would aim to characterize the transition state structure. The calculations would likely reveal an elongated carbon-bromine bond and a specific geometry of the interacting species. The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a key parameter derived from these studies that dictates reaction kinetics. masterorganicchemistry.com

As an illustrative analogy, a DFT study on the gas-phase elimination of a similar compound, 2-bromopropionic acid, revealed a mechanism proceeding through a five-membered cyclic transition state. researchgate.net In this case, the acidic proton of the carboxylic group assists in the departure of the bromide ion. researchgate.net A similar QM investigation for (S)-2-Bromopentanedioic acid could explore analogous intramolecular interactions involving its two carboxylic acid groups, potentially revealing unique, competing reaction pathways.

Table 1: Illustrative Data from a Hypothetical QM Study on a Reaction of (S)-2-Bromopentanedioic Acid

| Parameter | Description | Hypothetical Value (kcal/mol) |

| Ea (Activation Energy) | The energy barrier that must be overcome for the reaction to occur. | +25.5 |

| ΔH (Enthalpy of Reaction) | The net change in heat content during the reaction. | -10.2 |

| ΔG (Gibbs Free Energy of Reaction) | The net change in free energy, indicating spontaneity. | -12.8 |

| Transition State (TS) Geometry | Key bond lengths and angles at the peak of the energy barrier. | C-Br bond: ~2.5 Å |

Note: The values in this table are hypothetical and serve to illustrate the typical outputs of a QM reaction mechanism study.

Molecular Dynamics and Docking Simulations for Interaction Analysis in Synthetic Systems

While QM methods are powerful for studying individual reactions, molecular dynamics (MD) and docking simulations are better suited for analyzing the behavior of molecules in a condensed-phase environment, such as in solution or in the active site of an enzyme.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. For (S)-2-Bromopentanedioic acid, an MD simulation could model its behavior in an aqueous solution. Such a study would reveal information about its solvation shell, conformational flexibility, and the dynamics of hydrogen bonding between its carboxylic acid groups and surrounding water molecules. rsc.orgacs.org These simulations are crucial for understanding how the solvent influences the molecule's structure and reactivity. rsc.org

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly useful in biochemistry for studying how a ligand, such as (S)-2-Bromopentanedioic acid, might bind to the active site of an enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on factors like electrostatic and van der Waals interactions. A docking study could identify key amino acid residues that interact with the carboxylic acid and bromine functionalities of (S)-2-Bromopentanedioic acid, providing hypotheses about its potential role as an enzyme inhibitor or substrate.

Table 2: Key Parameters in MD and Docking Simulations of (S)-2-Bromopentanedioic Acid

| Simulation Type | Parameter | Description |

| Molecular Dynamics | Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's atoms from a reference structure over time, indicating stability. | |

| Molecular Docking | Binding Energy/Affinity (kcal/mol) | An estimate of the strength of the interaction between the ligand and the target protein. |

| Key Interacting Residues | Amino acids in the binding site that form significant hydrogen bonds, salt bridges, or hydrophobic interactions. |

Prediction of Stereoselectivity and Conformational Preferences through Computational Modeling

The stereochemistry of (S)-2-Bromopentanedioic acid is a critical aspect of its identity and reactivity. Computational modeling can provide significant insights into both its conformational preferences and the stereochemical outcomes of its reactions. rsc.org

Conformational Analysis involves identifying the stable, low-energy three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like (S)-2-Bromopentanedioic acid, rotation around the single bonds allows for numerous possible conformations. Computational methods can systematically explore the potential energy surface to locate these conformers and calculate their relative energies. The distribution of conformers can be highly dependent on the environment, such as the solvent. acs.org The presence of the bulky bromine atom and the two carboxylic acid groups, which can form intramolecular hydrogen bonds, will significantly influence the conformational landscape.

Prediction of Stereoselectivity in reactions involving (S)-2-Bromopentanedioic acid can be achieved by calculating the transition state energies for pathways leading to different stereoisomeric products. According to transition state theory, the product distribution is determined by the difference in the Gibbs free energies of the competing transition states. arxiv.org For example, in a nucleophilic substitution reaction at the chiral center, computational models can calculate the energy barriers for pathways leading to inversion versus retention of stereochemistry. By comparing these barriers, a prediction of the major product can be made. masterorganicchemistry.com

Electronic Structure Calculations to Understand Reactivity Profiles

The electronic structure of a molecule is the foundation of its chemical reactivity. Calculations based on quantum mechanics can provide a detailed picture of how electrons are distributed within (S)-2-Bromopentanedioic acid, which in turn explains its behavior as an electrophile or nucleophile.

Frontier Molecular Orbital (FMO) Theory is a key concept used to rationalize chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. researchgate.net The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). materialsciencejournal.org

For (S)-2-Bromopentanedioic acid, electronic structure calculations would determine the energies and spatial distributions of its HOMO and LUMO. The HOMO would likely be localized on atoms with lone pairs, such as the oxygen atoms of the carboxyl groups or the bromine atom. The LUMO is often associated with antibonding orbitals, such as the σ* orbital of the carbon-bromine bond, making this site susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the surface of a molecule. These maps show regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles), offering a powerful guide to predicting sites of interaction.

Table 3: Key Electronic Properties of (S)-2-Bromopentanedioic Acid from a Theoretical DFT Calculation

| Property | Description | Expected Outcome of Calculation |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to nucleophilicity. | A specific energy value (e.g., in eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. | A specific energy value (e.g., in eV). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical stability. | A calculated energy difference (e.g., in eV). |

| Mulliken Atomic Charges | Calculated partial charges on each atom in the molecule. | A set of values indicating electron distribution. |

Note: This table describes the typical outputs that would be generated from an electronic structure calculation.

Future Perspectives and Emerging Research Avenues for S 2 Bromopentanedioic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials science sectors. researchgate.netresearchgate.net Traditional methods for preparing chiral molecules often rely on harsh reagents, stoichiometric reagents, and multiple protection-deprotection steps, leading to significant waste generation. researchgate.netacs.org Consequently, the development of novel and sustainable synthetic routes to (S)-2-Bromopentanedioic acid is an active area of research.

A primary focus is the application of biocatalysis , which utilizes enzymes or whole-cell systems to perform highly selective chemical transformations. nih.govjocpr.com Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous media, which minimizes energy consumption and avoids the problems of isomerization and racemization that can occur under harsher chemical conditions. nih.gov The high enantio- and regioselectivity of enzymes can simplify synthetic pathways, often eliminating the need for protecting groups and thus reducing the number of reaction steps and the amount of waste generated. acs.orgnih.gov Chemo-enzymatic strategies, which combine the strengths of both biological and chemical catalysis, are also being explored to create more efficient and sustainable synthetic pathways. mdpi.com

Another promising avenue is the use of starting materials derived from renewable feedstocks, moving away from a reliance on petrochemicals. mdpi.com Research is ongoing to develop pathways from biomass-derived platform chemicals to valuable chiral building blocks like (S)-2-Bromopentanedioic acid.

| Methodology | Key Features | Advantages |

| Biocatalysis | Use of isolated enzymes or whole-cell microorganisms. nih.gov | High selectivity (enantio- and regio-), mild reaction conditions, reduced waste, biodegradable catalysts. nih.gov |

| Chemo-enzymatic Synthesis | Combines enzymatic steps with traditional chemical reactions. mdpi.com | Leverages the high selectivity of enzymes for key steps while using efficient chemical methods for others. |

| Renewable Feedstocks | Utilization of biomass-derived starting materials. mdpi.com | Reduces dependence on fossil fuels, improves the overall sustainability of the process. |

Expanded Scope of Chiral Building Block Applications in Emerging Fields

As a chiral building block, (S)-2-Bromopentanedioic acid serves as a crucial starting material for the synthesis of enantiomerically pure target molecules. researchgate.netresearchgate.net Its utility is expanding beyond traditional applications into several emerging fields.

In materials science , there is growing interest in using chiral synthons to create advanced polymers. For instance, 2-Bromopentanedioic acid has been utilized in the synthesis of healable network polymers, which possess the ability to self-repair after damage. chemicalbook.com The incorporation of chiral units can influence the macroscopic properties of these materials, such as their mechanical strength and thermal stability.

In pharmaceutical development , the demand for enantiopure drugs continues to drive innovation in synthetic chemistry. researchgate.net (S)-2-Bromopentanedioic acid is a potential precursor for a variety of complex and biologically active molecules, including novel antibiotics and enzyme inhibitors. researchgate.netnih.gov Its defined stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. researchgate.net

Furthermore, the development of asymmetric catalysis is creating new opportunities. Chiral molecules like (S)-2-Bromopentanedioic acid can be used to synthesize chiral ligands for metal catalysts or as organocatalysts themselves. These catalysts are then used to produce other valuable chiral compounds with high enantioselectivity. rsc.org

Integration with Green Chemistry Principles for Environmentally Benign Synthesis

The integration of green chemistry principles into the synthesis and application of (S)-2-Bromopentanedioic acid is essential for sustainable chemical manufacturing. sigmaaldrich.comacs.org These principles provide a framework for designing chemical processes that are safer, more efficient, and less harmful to the environment. yale.edumsu.edu

Key green chemistry principles relevant to (S)-2-Bromopentanedioic acid include:

Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. acs.org Biocatalytic and high-yield synthetic routes directly address this principle.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic approaches are superior to stoichiometric ones in this regard.

Use of Catalysis : Catalytic reagents (as selective as possible) are superior to stoichiometric reagents because they can be used in small amounts and can be recycled, reducing waste. sigmaaldrich.com This includes both biocatalysts and chemocatalysts.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org The high selectivity of enzymes often makes these steps unnecessary. acs.org

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents) should be made unnecessary wherever possible and innocuous when used. acs.org Research into performing reactions in water or sustainable solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key goal. mdpi.com

Design for Energy Efficiency : Energy requirements should be minimized. sigmaaldrich.com Synthetic methods conducted at ambient temperature and pressure, such as enzyme-catalyzed reactions, are highly desirable. nih.govsigmaaldrich.com

| Green Chemistry Principle | Application in (S)-2-Bromopentanedioic Acid Synthesis |

| Atom Economy | Designing reactions, like catalytic additions, that maximize the incorporation of reactant atoms into the product. acs.org |

| Catalysis | Employing enzymes or metal catalysts to facilitate reactions with high efficiency and selectivity, minimizing the need for stoichiometric reagents. sigmaaldrich.com |

| Reduce Derivatives | Using highly selective methods like biocatalysis to avoid the need for protecting and deprotecting functional groups. acs.org |

| Safer Solvents | Shifting from traditional volatile organic compounds to water or bio-renewable solvents. mdpi.comacs.org |

| Energy Efficiency | Developing synthetic routes that operate at ambient temperature and pressure, reducing energy consumption. sigmaaldrich.com |

Development of Cascade and Multicomponent Reactions Incorporating the Chiral Synthon

To improve synthetic efficiency, chemists are increasingly turning to cascade reactions and multicomponent reactions (MCRs). These powerful strategies allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need to isolate and purify intermediates. mdpi.comnih.gov

Cascade reactions (also known as domino or tandem reactions) involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next. mdpi.com The structure of (S)-2-Bromopentanedioic acid, with its carboxylic acid groups and reactive carbon-bromine bond, makes it an ideal candidate for designing novel cascade sequences. For example, it could act as a doubly electrophilic component, reacting sequentially with different nucleophiles to build complex heterocyclic scaffolds. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Bromopentanedioic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of pentanedioic acid derivatives under controlled conditions. For example, using hydrogen bromide (HBr) with a chiral catalyst to enforce stereoselectivity. Key factors include temperature (optimal range: 0–25°C), solvent polarity (e.g., acetic acid or chloroform), and stoichiometric ratios of reagents to minimize side reactions like over-bromination . Purification via recrystallization or column chromatography is critical to isolate the (S)-enantiomer.

Q. How can researchers verify the purity and structural identity of (S)-2-Bromopentanedioic acid?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with a chiral column to confirm enantiomeric purity (>98% ee) .

- Spectroscopy : H/C NMR to validate the bromine substitution pattern and carboxylate groups. For example, the bromine atom at C2 causes distinct splitting in the H NMR spectrum (δ 4.1–4.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (215.04 g/mol) and isotopic patterns consistent with bromine .

Q. What solvent systems are optimal for dissolving (S)-2-Bromopentanedioic acid in experimental settings?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its carboxylate groups. For aqueous solubility, adjust pH to >5.0 using sodium bicarbonate to deprotonate the carboxylic acids. Avoid alcohols, as they may induce esterification side reactions .

Advanced Research Questions

Q. How does stereochemical configuration at C2 influence the reactivity of (S)-2-Bromopentanedioic acid in nucleophilic substitution reactions?

- Methodological Answer : The (S)-configuration directs nucleophilic attack (e.g., by amines or thiols) to the bromine-bearing carbon with retention of stereochemistry, as shown in dipeptide synthesis studies. Kinetic studies using chiral GC or HPLC can track enantiomeric excess during substitution. Computational modeling (DFT) further predicts transition-state stabilization via hydrogen bonding between the nucleophile and carboxylate groups .

Q. What strategies mitigate racemization during the synthesis of (S)-2-Bromopentanedioic acid derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Perform reactions below 0°C to reduce thermal energy-driven racemization.

- Protecting Groups : Use tert-butyl or benzyl esters to shield carboxylates during bromination.

- Catalytic Control : Employ chiral ligands (e.g., BINOL derivatives) in palladium-catalyzed cross-couplings to preserve stereointegrity .

Q. How can contradictory spectroscopic data (e.g., conflicting H NMR shifts) be resolved when characterizing novel derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate with H-C HSQC or COSY NMR to assign overlapping signals.

- Computational Aids : Compare experimental shifts with DFT-predicted chemical shifts (software: Gaussian or ORCA).

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. What role does (S)-2-Bromopentanedioic acid play in synthesizing bioactive molecules, and how can its reactivity be tuned for specific applications?

- Methodological Answer : The compound serves as a chiral building block in peptidomimetics and enzyme inhibitors. For example:

- Peptide Coupling : Activate carboxylates with DCC/HOBt for amide bond formation.

- Cross-Coupling Reactions : Suzuki-Miyaura reactions with aryl boronic acids to generate biaryl analogs. Adjust Pd catalysts (e.g., Pd(PPh)) and base (KCO) for optimal coupling efficiency .

Data Handling & Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility across laboratories?

- Methodological Answer :

- Detailed Reaction Logs : Record exact stoichiometry, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps).

- Batch Analysis : Include HPLC chromatograms and MS spectra for each batch to establish quality benchmarks.

- Open Data Practices : Share raw NMR and HRMS files in repositories like Zenodo or ChemRxiv for peer validation .

Q. What statistical methods are appropriate for analyzing kinetic data in substitution reactions involving (S)-2-Bromopentanedioic acid?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.